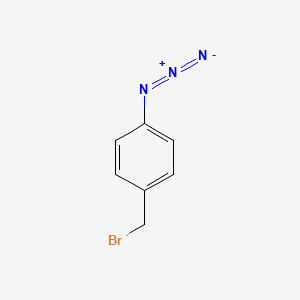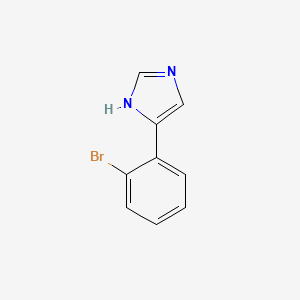![molecular formula C7H4BrNS2 B1279807 7-Bromobenzo[D]thiazol-2-thiol CAS No. 908355-83-9](/img/structure/B1279807.png)
7-Bromobenzo[D]thiazol-2-thiol
Übersicht
Beschreibung
7-Bromobenzo[D]thiazole-2-thiol is a chemical compound with the molecular formula C7H4BrNS2. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the 7th position and a thiol group at the 2nd position.
Wissenschaftliche Forschungsanwendungen
7-Bromobenzo[D]thiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It is studied for its role as a quorum sensing inhibitor in bacterial communication, which can help in developing new antimicrobial agents.
Wirkmechanismus
Target of Action
The primary target of 7-Bromobenzo[D]thiazole-2-thiol is the LasB system of Gram-negative bacteria, specifically Pseudomonas aeruginosa . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production .
Mode of Action
7-Bromobenzo[D]thiazole-2-thiol interacts with its target by binding to the active site of the LasR system of Pseudomonas aeruginosa . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production . The compound shows selectivity towards the LasB system, with no observed activity in the PqsR system .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound’s effectiveness at high concentrations (up to 1000 μg ml −1) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of growth in Pseudomonas aeruginosa . Specifically, it shows promising quorum-sensing inhibitory activities, with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1 . Additionally, it has been observed to moderately inhibit the formation of biofilms in Pseudomonas aeruginosa .
Action Environment
The action of 7-Bromobenzo[D]thiazole-2-thiol is influenced by environmental factors, as bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . .
Biochemische Analyse
Biochemical Properties
7-Bromobenzo[D]thiazole-2-thiol plays a crucial role in biochemical reactions, particularly as a quorum sensing inhibitor. Quorum sensing is a process used by bacteria for cell-to-cell communication, which regulates gene expression in response to population density. 7-Bromobenzo[D]thiazole-2-thiol has been shown to inhibit the LasB quorum sensing system in Pseudomonas aeruginosa, a Gram-negative bacterium . This compound interacts with the LasR receptor protein, binding to its active site and preventing the activation of genes responsible for virulence and biofilm formation . The inhibition of quorum sensing by 7-Bromobenzo[D]thiazole-2-thiol reduces the pathogenicity of the bacteria without affecting their growth .
Cellular Effects
The effects of 7-Bromobenzo[D]thiazole-2-thiol on various types of cells and cellular processes are significant. In bacterial cells, this compound inhibits quorum sensing, leading to a reduction in virulence factors and biofilm formation . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the activation of virulence genes, 7-Bromobenzo[D]thiazole-2-thiol reduces the ability of bacteria to cause infections . Additionally, this compound has been shown to have moderate anti-biofilm activity, further enhancing its potential as an antimicrobial agent .
Molecular Mechanism
The molecular mechanism of action of 7-Bromobenzo[D]thiazole-2-thiol involves its interaction with the LasR receptor protein in Pseudomonas aeruginosa . This compound binds to the active site of LasR, preventing the receptor from interacting with its natural ligand, N-acyl homoserine lactone (AHL) . By blocking this interaction, 7-Bromobenzo[D]thiazole-2-thiol inhibits the activation of quorum sensing genes, leading to a decrease in virulence factor production and biofilm formation . Docking studies have shown that 7-Bromobenzo[D]thiazole-2-thiol has a higher affinity for the LasR active site compared to reference compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromobenzo[D]thiazole-2-thiol have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromobenzo[D]thiazole-2-thiol remains stable under laboratory conditions and retains its quorum sensing inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of 7-Bromobenzo[D]thiazole-2-thiol vary with different dosages in animal models. At lower dosages, this compound effectively inhibits quorum sensing and reduces bacterial virulence without causing significant toxicity . At higher dosages, 7-Bromobenzo[D]thiazole-2-thiol may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity at high doses need to be carefully evaluated in future studies.
Metabolic Pathways
7-Bromobenzo[D]thiazole-2-thiol is involved in specific metabolic pathways within bacterial cells. This compound interacts with enzymes and cofactors that are part of the quorum sensing regulatory network . By inhibiting the LasR receptor, 7-Bromobenzo[D]thiazole-2-thiol disrupts the normal metabolic flux associated with quorum sensing, leading to a reduction in virulence factor production and biofilm formation
Transport and Distribution
The transport and distribution of 7-Bromobenzo[D]thiazole-2-thiol within cells and tissues are critical for its activity. This compound is likely transported across bacterial cell membranes and distributed within the cytoplasm, where it interacts with the LasR receptor . The presence of specific transporters or binding proteins that facilitate the uptake and distribution of 7-Bromobenzo[D]thiazole-2-thiol within bacterial cells remains to be investigated. Understanding the transport and distribution mechanisms will provide insights into the localization and accumulation of this compound in target cells.
Subcellular Localization
The subcellular localization of 7-Bromobenzo[D]thiazole-2-thiol is primarily within the cytoplasm of bacterial cells, where it exerts its quorum sensing inhibitory activity The compound’s activity and function are influenced by its localization within the cell Post-translational modifications or targeting signals that direct 7-Bromobenzo[D]thiazole-2-thiol to specific compartments or organelles have not been extensively studied
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[D]thiazole-2-thiol typically involves the bromination of benzo[d]thiazole-2-thiol. One common method is the reaction of benzo[d]thiazole-2-thiol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: In an industrial setting, the production of 7-Bromobenzo[D]thiazole-2-thiol may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding benzothiazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzothiazoles with various functional groups.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include reduced benzothiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2-mercaptobenzothiazole
- 7-Bromo-1,3-benzothiazole-2-thiol
- 7-Bromo-3H-1,3-benzothiazole-2-thione
Comparison: 7-Bromobenzo[D]thiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher selectivity and potency in its biological activities, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
7-bromo-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKOWNRHWXMBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474404 | |
| Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908355-83-9 | |
| Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


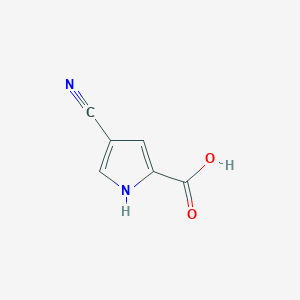

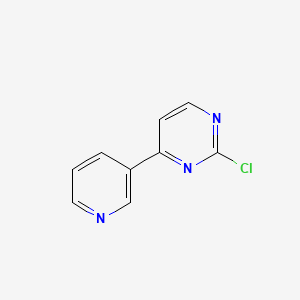
![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

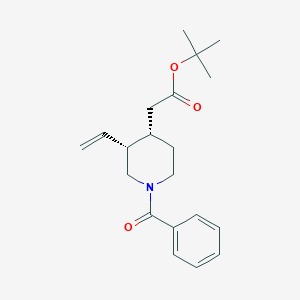

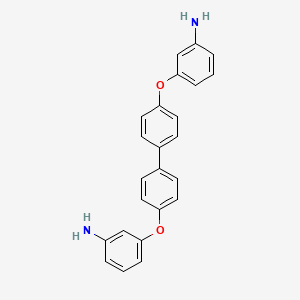
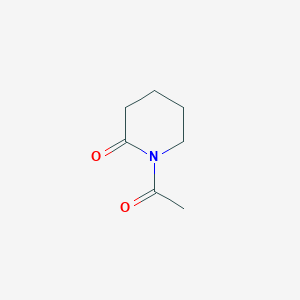
![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
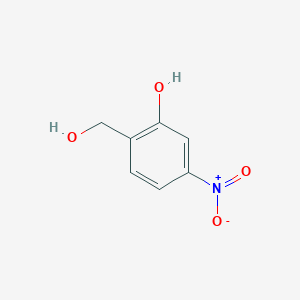
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
